5-bromo-2-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide
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Overview
Description
5-bromo-2-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide is a complex organic compound that features a bromine atom, a methoxy group, and a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide typically involves multiple steps. One common route starts with the bromination of 2-methoxybenzoic acid, followed by the formation of the benzamide derivative. The benzotriazole moiety is then introduced through a coupling reaction with 2-phenylbenzotriazole. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
5-bromo-2-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe for studying biological processes and interactions.
Industry: It is used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, influencing various biochemical pathways. Additionally, the bromine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-bromo-N-methoxy-N-methylbenzamide
- 5-bromo-2-methoxypyridine
- 5-bromo-2-methyl-2-pentene
Uniqueness
5-bromo-2-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide is unique due to its combination of functional groups and the presence of the benzotriazole moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
5-bromo-2-methoxy-N-(2-phenylbenzotriazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c1-27-19-10-7-13(21)11-16(19)20(26)22-14-8-9-17-18(12-14)24-25(23-17)15-5-3-2-4-6-15/h2-12H,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNOZEMOFLEIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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